

Characterization of TEAD Ligand-Protein Interactions: A Technical Guide on GNE-7883

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Compound of Interest

Compound Name: *TEAD ligand 1*

Cat. No.: *B12361790*

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This technical guide provides an in-depth analysis of the interaction between the potent, allosteric pan-TEAD inhibitor, GNE-7883, and the TEA Domain (TEAD) family of transcription factors. GNE-7883 serves as a prime exemplar of a "**TEAD Ligand 1**" that effectively disrupts the oncogenic YAP/TAZ-TEAD protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and drug discovery related to the Hippo signaling pathway.

Introduction: The Hippo Pathway and TEAD Proteins

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.^{[1][2]} Its dysregulation is a key driver in various cancers.^{[3][4]} The downstream effectors of this pathway, YAP (Yes-associated protein) and its paralog TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEAD family of transcription factors (TEAD1-4).^[5] This interaction is essential for activating a transcriptional program that promotes cell growth and survival.^[6] Consequently, inhibiting the interaction between YAP/TAZ and TEAD proteins represents a compelling therapeutic strategy for cancers with a dysregulated Hippo pathway.^{[1][7][8]}

TEAD proteins possess a conserved central lipid pocket which is occupied by a palmitate molecule in their active state.^{[5][7][9]} This pocket has emerged as a druggable site for small molecules that can allosterically modulate the YAP/TAZ binding interface.^[1] GNE-7883 is a potent small-molecule inhibitor discovered to bind within this lipid pocket, leading to the allosteric blockade of the YAP/TAZ-TEAD interaction across all four human TEAD paralogs.^[10]

Quantitative Data Presentation

The following tables summarize the key quantitative data for GNE-7883 and its precursor, compound 1, in biochemical and cellular assays.

Table 1: Biochemical Activity of GNE-7883 and Compound 1

Compound	TEAD3-YAP TR-FRET IC50 (μM)	TEAD4-YAP/TAZ Interaction
Compound 1	1.4	Marked differences, >50 μM for TEAD4[10]
GNE-7883	Potent inhibitor	Pan-TEAD inhibitor[10]

Data extracted from Hagenbeek et al., Nature Cancer, 2023.[10]

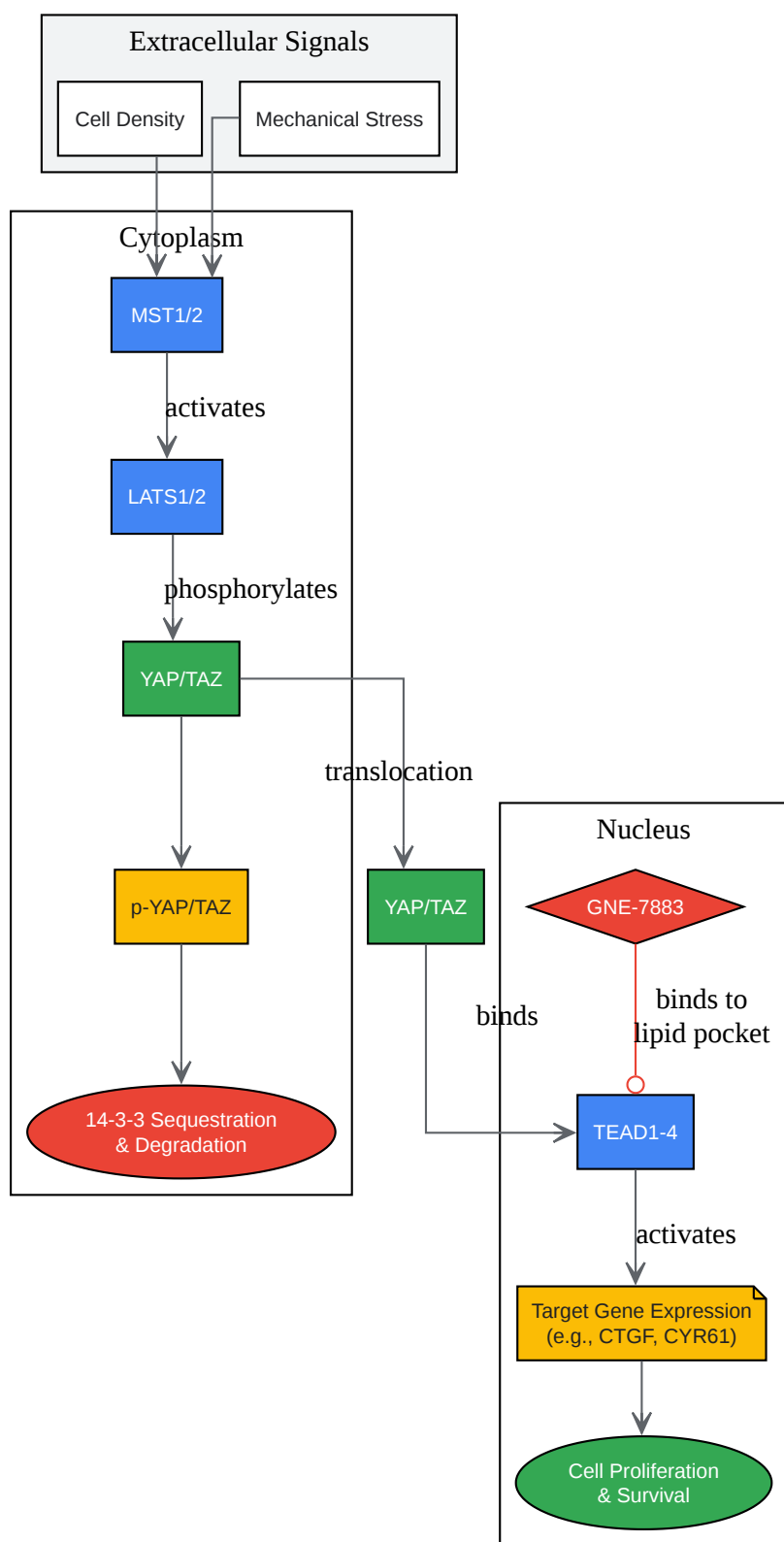
Table 2: Cellular Activity of GNE-7883

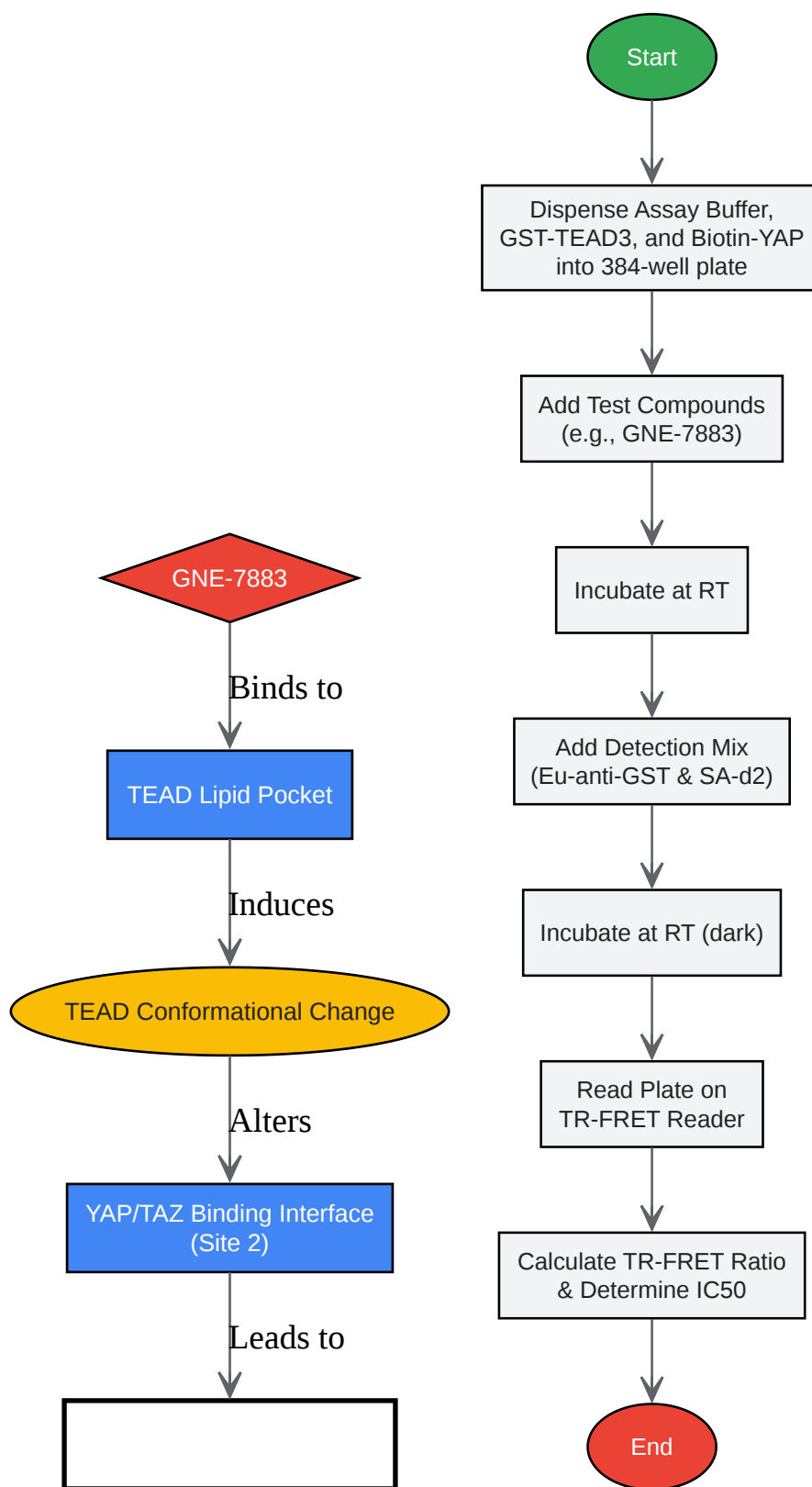
Cell Line	Cancer Type	Key Genetic Alteration	Effect of GNE-7883
NCI-H226	Mesothelioma	NF2-deficient	Inhibition of cell growth[10][11]
MSTO-211H	Mesothelioma	YAP/TAZ-dependent	Inhibition of cell growth[10]
OVCAR-8	Ovarian Cancer	Hippo pathway altered	Inhibition of cell growth[10]
HCC1576	Breast Cancer	Hippo pathway altered	Inhibition of cell growth[10]

Data extracted from Hagenbeek et al., Nature Cancer, 2023.[10]

Signaling Pathway and Mechanism of Action

GNE-7883 acts as an allosteric inhibitor of the TEAD-YAP/TAZ interaction. The following diagram illustrates the Hippo signaling pathway and the point of intervention for GNE-7883.





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